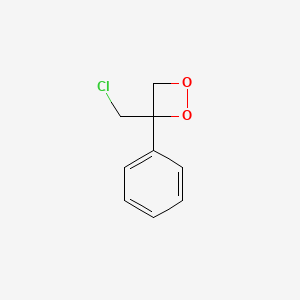
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of benzotriazepines, which are known for their diverse pharmacological activities. The compound’s structure consists of a seven-membered ring containing nitrogen and sulfur atoms, making it a valuable molecule in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- typically involves cyclization reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates under specific conditions to form the desired benzotriazepine ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazepine ring.
Wissenschaftliche Forschungsanwendungen
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydro-3H-1,3,4-benzotriazepin-2-one: A similar compound with a carbonyl group instead of a thione group.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-thione: A derivative with a bromine substituent.
7-Methyl-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-one: Another derivative with a methyl group.
Uniqueness
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.
Eigenschaften
CAS-Nummer |
116089-25-9 |
|---|---|
Molekularformel |
C15H13N3S |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
3-methyl-5-phenyl-1H-1,3,4-benzotriazepine-2-thione |
InChI |
InChI=1S/C15H13N3S/c1-18-15(19)16-13-10-6-5-9-12(13)14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19) |
InChI-Schlüssel |
XNOPFQRIRRKTBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



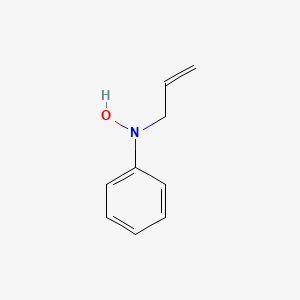
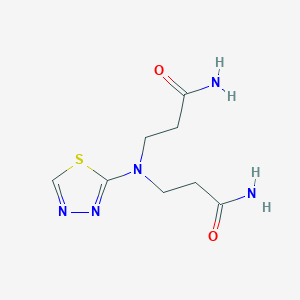
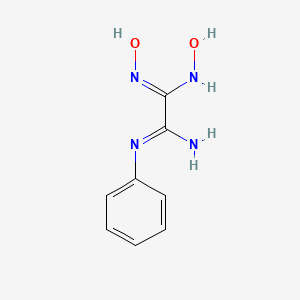
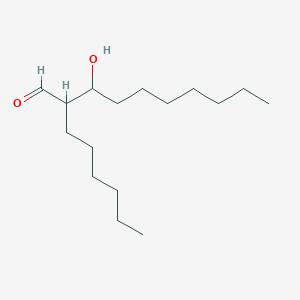
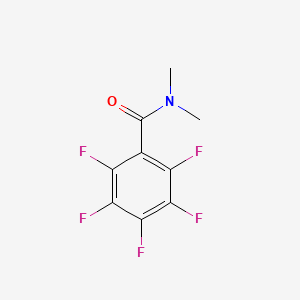

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
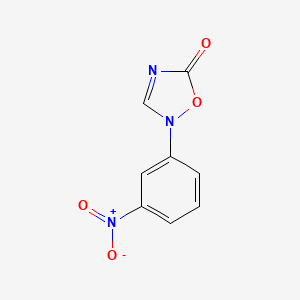
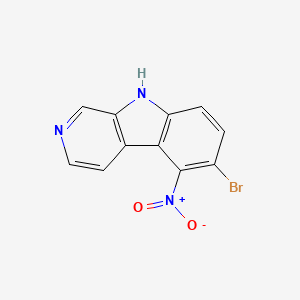

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
